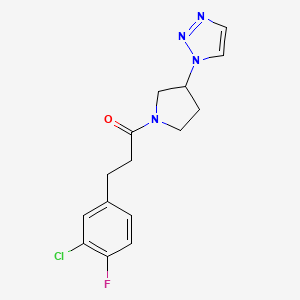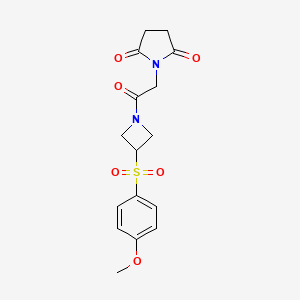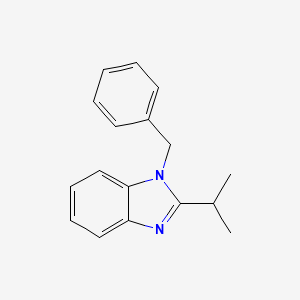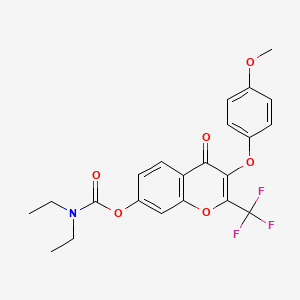![molecular formula C26H26N4S2 B2552454 2-(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thieno[2,3-b]quinoline CAS No. 439112-38-6](/img/structure/B2552454.png)
2-(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thieno[2,3-b]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound, also known by its CAS number 439112-38-6, is a complex organic molecule with the molecular formula C26H26N4S2 . It contains several functional groups, including a thieno[2,3-b]quinoline group, a 1,2,4-triazole group, and a sulfanyl group attached to a benzyl group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several ring structures and functional groups. The thieno[2,3-b]quinoline group is a fused ring system containing a thiophene ring (a five-membered ring with one sulfur atom) and a quinoline group (a fused ring system containing a benzene ring and a pyridine ring). The 1,2,4-triazole group is a five-membered ring containing three nitrogen atoms .Scientific Research Applications
Antimicrobial and Antifungal Properties
Several studies have explored the antimicrobial and antifungal properties of compounds related to 2-(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thieno[2,3-b]quinoline. For instance, novel triazinone derivatives, similar in structure, have been prepared and evaluated for their antimicrobial properties against specific bacterial and fungal pathogens. These compounds have also demonstrated mosquito larvicidal activity (Kumara et al., 2015). Furthermore, a study by Hassan (2013) synthesized a series of pyrazoline and pyrazole derivatives, closely related to the compound , and found that some of these compounds exhibited significant antimicrobial activity against organisms like E. coli, P. aeruginosa, S. aureus, and C. albicans (Hassan, 2013).
Chemical Synthesis and Stability
The compound is part of a broader category of chemical compounds that have been studied for their synthesis, chemical stability, and reactivity. For instance, a study by Aleqsanyan and Hambardzumyan (2021) focused on synthesizing novel hetarylquinolines, which are structurally similar, and explored their chemical transformations (Aleqsanyan & Hambardzumyan, 2021). These studies contribute to our understanding of the chemical properties and potential applications of such compounds in various fields, including medicinal chemistry and materials science.
Pharmacological Properties
While this search was focused on excluding drug usage, dosage, and side effects, it's important to note that related compounds have been studied for their potential pharmacological properties. For example, a study by Korcz et al. (2018) synthesized and evaluated novel quinoline-3-carbaldehyde hydrazones bearing a 1,2,4-triazole or benzotriazole moiety for in vitro cytotoxicity. Although this study is not directly related to the compound , it highlights the broader research interest in the pharmacological potential of quinoline derivatives (Korcz et al., 2018).
properties
IUPAC Name |
2-[5-[(4-tert-butylphenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]thieno[2,3-b]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4S2/c1-5-30-23(22-15-19-14-18-8-6-7-9-21(18)27-24(19)32-22)28-29-25(30)31-16-17-10-12-20(13-11-17)26(2,3)4/h6-15H,5,16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBLIRFRWHFQFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=C(C=C2)C(C)(C)C)C3=CC4=CC5=CC=CC=C5N=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thieno[2,3-b]quinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Bromo-2-[(5-chloro-2-methoxyanilino)methyl]-6-methoxybenzenol](/img/structure/B2552371.png)
![2-(3-{[(4-chlorophenyl)sulfonyl]amino}phenoxy)-N-isopropylnicotinamide](/img/structure/B2552372.png)


![(2Z)-2-{[(4-fluoro-3-methylphenyl)sulfonyl]hydrazono}-8-methoxy-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2552379.png)



![1-Benzhydryl-6'-chlorospiro[azetidine-3,3'-indoline]](/img/structure/B2552386.png)
![2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-phenylacetamide](/img/structure/B2552388.png)
![Tert-butyl (3aS,6aR)-2-[(6-chloropyridazin-3-yl)methyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2552390.png)


